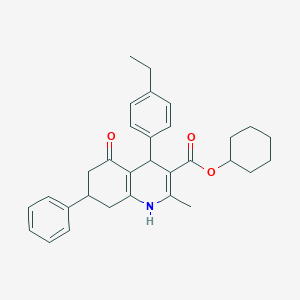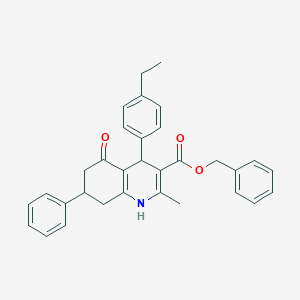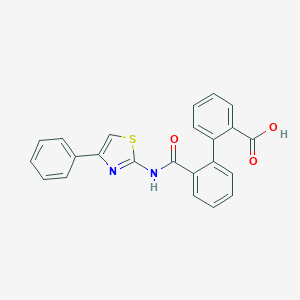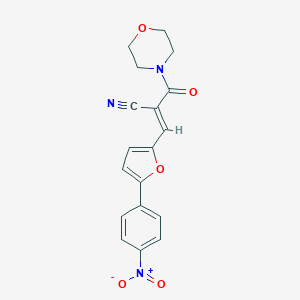
(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile, also known as MNFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied as a potential inhibitor of protein tyrosine phosphatases, which are enzymes that play a critical role in various cellular processes. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been employed as a key intermediate for the synthesis of various compounds.
作用机制
The mechanism of action of (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases. This compound has been shown to selectively inhibit certain types of protein tyrosine phosphatases, leading to the inhibition of various cellular processes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases, leading to the inhibition of various cellular processes. In vivo studies have demonstrated that this compound has a low toxicity profile and is well-tolerated in animals.
实验室实验的优点和局限性
(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, this compound has some limitations, including its relatively high cost and limited solubility in certain solvents. This compound also requires specialized equipment and expertise to handle safely.
未来方向
There are several future directions for the study of (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile. One potential direction is the investigation of this compound as a potential anticancer agent in vivo. Another direction is the synthesis of novel materials using this compound as a building block. The development of new synthetic routes for this compound and its derivatives is also an area of active research. Additionally, the study of the mechanism of action of this compound and its interaction with protein tyrosine phosphatases is an important area of future research.
合成方法
The synthesis of (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile involves the reaction between 4-nitrophenylfuran-2-carbaldehyde and morpholine-4-carbonyl isothiocyanate in the presence of triethylamine. The resulting product is then treated with acrylonitrile to obtain this compound. The synthesis method of this compound has been extensively studied and optimized to achieve high yields and purity.
属性
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c19-12-14(18(22)20-7-9-25-10-8-20)11-16-5-6-17(26-16)13-1-3-15(4-2-13)21(23)24/h1-6,11H,7-10H2/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYVOCSXTIFWCU-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

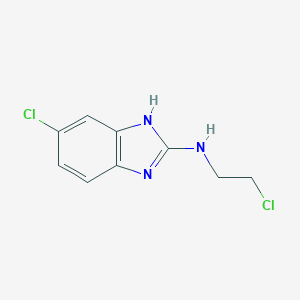
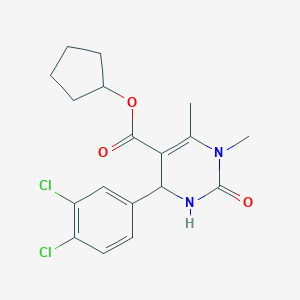
![8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404539.png)

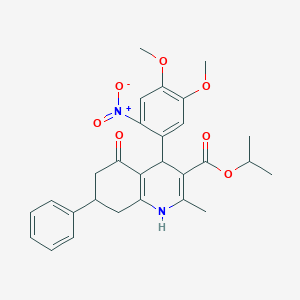
![Ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B404546.png)


![N-(4-acetylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404550.png)
